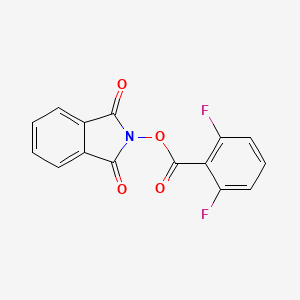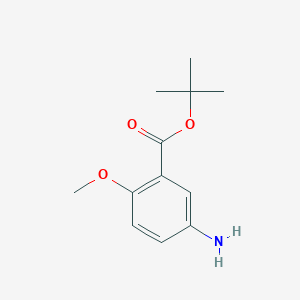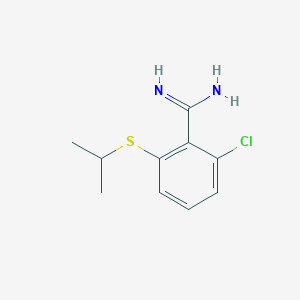
2-Chloro-6-(isopropylthio)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(isopropylthio)benzimidamide is a chemical compound with the molecular formula C10H13ClN2S and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an isopropylthio group, and a benzimidamide core structure. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzimidamide with isopropylthiol in the presence of a suitable catalyst and under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of 2-Chloro-6-(isopropylthio)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(isopropylthio)benzimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzimidamide core can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzimidamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
2-Chloro-6-(isopropylthio)benzimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(isopropylthio)benzimidamide involves its interaction with specific molecular targets. The chloro and isopropylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(methylthio)benzimidamide
- 2-Chloro-6-(ethylthio)benzimidamide
- 2-Chloro-6-(tert-butylthio)benzimidamide
Comparison
2-Chloro-6-(isopropylthio)benzimidamide is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H13ClN2S |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
2-chloro-6-propan-2-ylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C10H13ClN2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H3,12,13) |
Clave InChI |
ZOGBGBDYSXHOPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C(C(=CC=C1)Cl)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


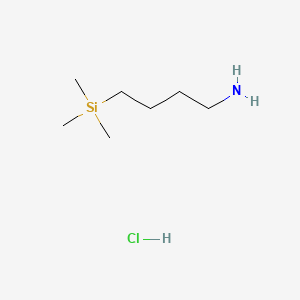
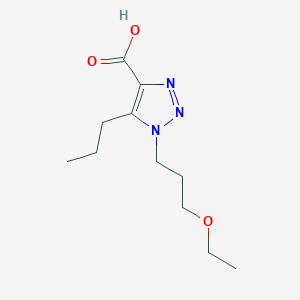
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
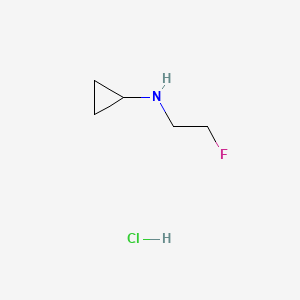

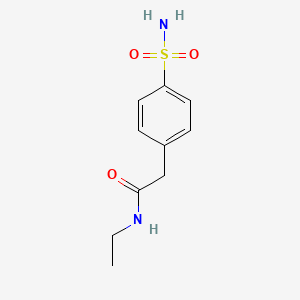

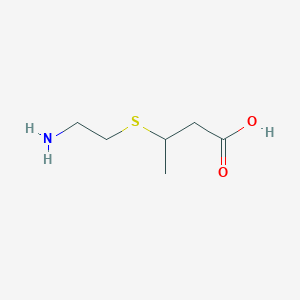
![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)
